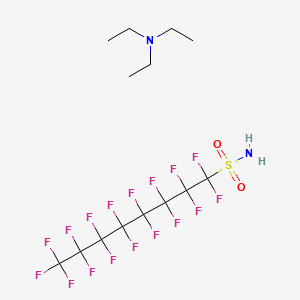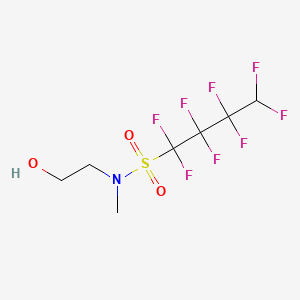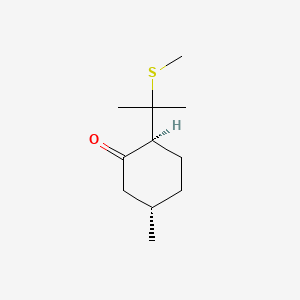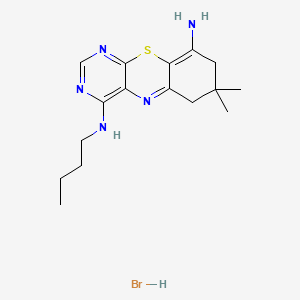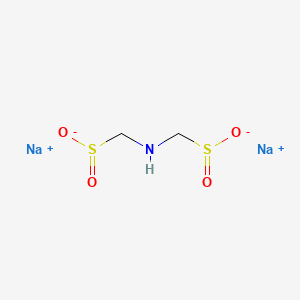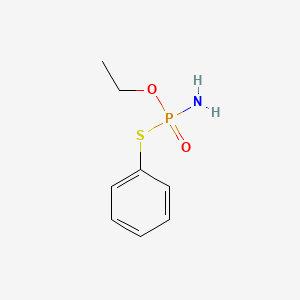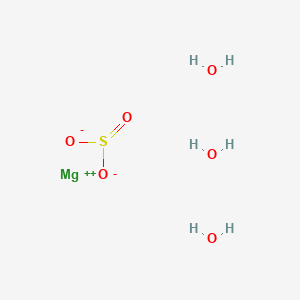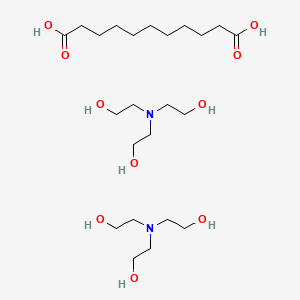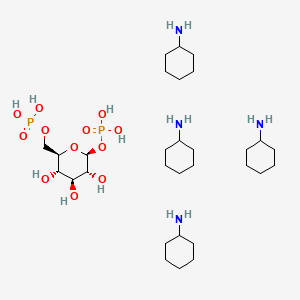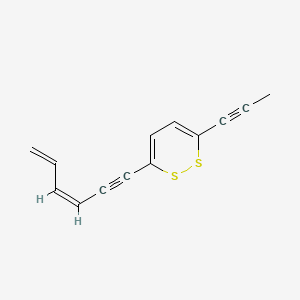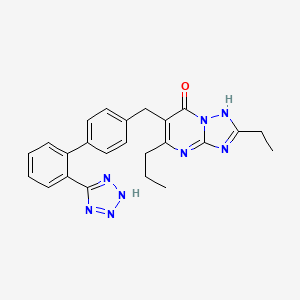
(1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple heterocyclic rings and functional groups, makes it a subject of interest for researchers in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the ethyl, propyl, and biphenyl-tetrazole substituents. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Purification methods like crystallization, chromatography, and recrystallization are commonly used to obtain the final product.
化学反应分析
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials, catalysts, or other products that benefit from its unique chemical properties.
作用机制
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
Similar compounds to (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- include other triazolopyrimidines and biphenyl derivatives. Examples include:
- (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol derivatives with different alkyl or aryl substituents.
- Biphenyl-tetrazole compounds with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
168152-69-0 |
|---|---|
分子式 |
C24H24N8O |
分子量 |
440.5 g/mol |
IUPAC 名称 |
2-ethyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N8O/c1-3-7-20-19(23(33)32-24(25-20)26-21(4-2)29-32)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-27-30-31-28-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,25,26,29)(H,27,28,30,31) |
InChI 键 |
NPHGXKIEIPZVQH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=O)N2C(=N1)N=C(N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


